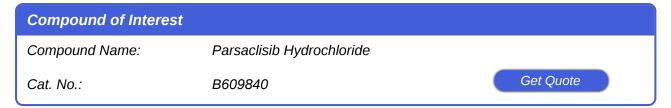


An In-depth Technical Guide to the Chemical Synthesis of Parsaclisib Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of **Parsaclisib Hydrochloride**, a potent and selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3K δ). Parsaclisib, also known as INCB050465, is a promising therapeutic agent for the treatment of various B-cell malignancies. This document details the synthetic route, including the preparation of key intermediates and the final coupling reaction, supported by detailed experimental protocols. Quantitative data is summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz.

Introduction

Parsaclisib is a next-generation, orally bioavailable small molecule inhibitor of PI3Kδ.[1] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[2] Parsaclisib selectively targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, thereby minimizing off-target effects and associated toxicities observed with broader-spectrum PI3K inhibitors.[1][2] The chemical name for Parsaclisib is (4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one.[2] Its hydrochloride salt is the active pharmaceutical ingredient.

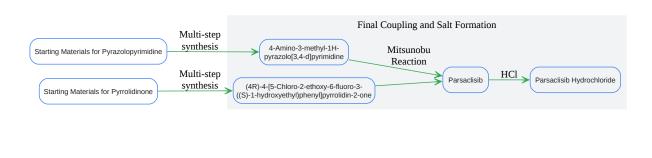


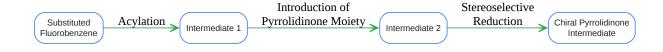
Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Parsaclisib can be conceptually divided into three main parts:

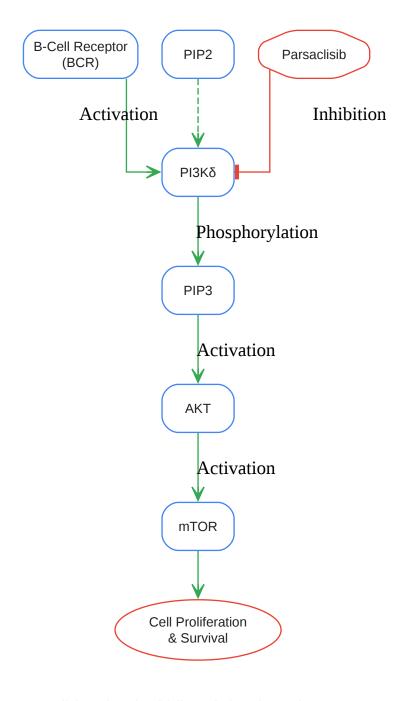
- Synthesis of the pyrazolopyrimidine core: Preparation of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- Synthesis of the chiral pyrrolidinone side chain: Preparation of (4R)-4-[5-chloro-2-ethoxy-6-fluoro-3-((S)-1-hydroxyethyl)phenyl]pyrrolidin-2-one.
- Final assembly: Coupling of the two key intermediates via a Mitsunobu reaction, followed by formation of the hydrochloride salt.

The overall synthetic workflow is depicted in the following diagram:









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